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Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,3-
Benzodioxol-5-ylacetaldehyde, also known as homopiperonal. The document details the key

spectroscopic and analytical techniques employed to confirm the molecule's structure, presents

relevant quantitative data in a structured format, and outlines detailed experimental protocols.

This guide is intended to serve as a valuable resource for professionals in research and drug

development who work with or encounter this compound.

Chemical Structure and Properties
1,3-Benzodioxol-5-ylacetaldehyde is an aromatic aldehyde featuring a benzodioxole ring

system. This functional group is a common motif in natural products and synthetic compounds

with diverse biological activities. The structural integrity of this molecule is paramount for its

chemical reactivity and biological function.

Table 1: Physical and Chemical Properties of 1,3-Benzodioxol-5-ylacetaldehyde
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Property Value Reference

CAS Number 6543-34-6 [1]

Molecular Formula C₉H₈O₃ [1]

Molecular Weight 164.16 g/mol [1]

Appearance Colorless to pale yellow liquid Predicted

Boiling Point 280 °C at 760 mmHg [1]

Density 1.255 g/cm³ [1]

Flash Point 113.9 °C [1]

LogP 1.15670 [1]

Spectroscopic Analysis
The structural confirmation of 1,3-Benzodioxol-5-ylacetaldehyde relies on a combination of

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific

compound are not readily available in the public domain, a detailed prediction of the expected

spectral data can be made based on the analysis of closely related compounds and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 1,3-Benzodioxol-5-ylacetaldehyde is expected to show distinct

signals for the aromatic protons, the methylene protons of the dioxole ring, the methylene

protons adjacent to the carbonyl group, and the aldehydic proton.

Table 2: Predicted ¹H NMR Spectral Data for 1,3-Benzodioxol-5-ylacetaldehyde (in CDCl₃,

400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.75 t 1H -CHO

~6.76 d 1H Ar-H

~6.70 dd 1H Ar-H

~6.65 s 1H Ar-H

~5.95 s 2H -O-CH₂-O-

~3.60 d 2H -CH₂-CHO

Predicted data based on spectral information for 1,3-benzodioxole and related aldehydes.[2][3]

[4]

The carbon NMR spectrum provides information about the different carbon environments in the

molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Benzodioxol-5-ylacetaldehyde (in CDCl₃,

100 MHz)

Chemical Shift (δ, ppm) Assignment

~200.0 -CHO

~148.0 Ar-C-O

~146.5 Ar-C-O

~128.0 Ar-C

~122.0 Ar-CH

~109.0 Ar-CH

~108.5 Ar-CH

~101.0 -O-CH₂-O-

~50.0 -CH₂-CHO
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Predicted data based on spectral information for 1,3-benzodioxole and related compounds.[5]

[6][7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,3-Benzodioxol-5-ylacetaldehyde is expected to show characteristic absorption

bands for the aldehyde and the benzodioxole moiety.

Table 4: Predicted IR Absorption Bands for 1,3-Benzodioxol-5-ylacetaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2900-3000 Medium Aromatic C-H stretch

~2720, ~2820 Medium
Aldehydic C-H stretch (Fermi

doublet)

~1725 Strong C=O stretch (aldehyde)

~1600, ~1490 Medium-Strong Aromatic C=C stretch

~1250, ~1040 Strong C-O stretch (dioxole)

Predicted data based on general IR correlation tables and spectra of related aromatic

aldehydes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 1,3-Benzodioxol-5-ylacetaldehyde, high-

resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular

formula.

Table 5: Predicted Mass Spectrometry Data for 1,3-Benzodioxol-5-ylacetaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://m.chemicalbook.com/SpectrumEN_274-09-9_13CNMR.htm
https://chem.uoi.gr/wp-content/uploads/2024/04/pavia-13c-spectroscopy.pdf
https://perso.univ-lemans.fr/~amartel/master/sdarticle2.pdf
https://www.benchchem.com/product/b1605575?utm_src=pdf-body
https://www.benchchem.com/product/b1605575?utm_src=pdf-body
https://www.benchchem.com/product/b1605575?utm_src=pdf-body
https://www.benchchem.com/product/b1605575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

164.0470 High [M]⁺ (Molecular Ion)

135.0446 High [M - CHO]⁺

105.0334 Medium [M - CHO - CH₂O]⁺

77.0391 Medium [C₆H₅]⁺

Predicted fragmentation pattern based on typical fragmentation of aromatic aldehydes and

ethers.

Experimental Protocols
The following sections outline the proposed experimental protocols for the synthesis and

characterization of 1,3-Benzodioxol-5-ylacetaldehyde.

Synthesis of 1,3-Benzodioxol-5-ylacetaldehyde
A plausible synthetic route to 1,3-Benzodioxol-5-ylacetaldehyde is the oxidation of the

corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol.

Protocol: Oxidation of 2-(1,3-benzodioxol-5-yl)ethanol

Dissolve 2-(1,3-benzodioxol-5-yl)ethanol (1 equivalent) in dichloromethane (DCM) in a

round-bottom flask equipped with a magnetic stirrer.

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions at room

temperature.

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

silica gel to remove the chromium salts.

Wash the silica gel pad with additional diethyl ether.
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Combine the organic filtrates and concentrate under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure 1,3-Benzodioxol-5-ylacetaldehyde.

NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Spectroscopy

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ

77.16 ppm for ¹³C).

Infrared Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the

measurement.
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High-Resolution Mass Spectrometry (HRMS)
Protocol: HRMS using Electrospray Ionization (ESI)

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g.,

a time-of-flight or Orbitrap instrument).

Acquire the mass spectrum in positive ion mode.

Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺) and compare it with

the calculated theoretical mass for C₉H₈O₃.[8]

Visualizations
Proposed Synthetic Pathway
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[C₈H₅O₂]⁺
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- CH₂O

[C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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